2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₄ and a molecular weight of 199.63 g/mol. It is a white to off-white crystalline powder and is classified as a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. The compound is known for its reactivity, particularly due to the amino group, which can form stable amide bonds with carboxylic acids and other electrophiles in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,4-triazole-5(4H)-thione) .
The primary mechanism of action of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is believed to be its ability to inhibit serine proteases. Studies suggest it binds to the active site of these enzymes, preventing them from cleaving peptide bonds in their substrates []. This inhibition could potentially modulate various cellular processes regulated by serine proteases.
Furthermore, the molecule's ability to bind to integrin receptors suggests a potential role in cell adhesion and migration. However, the specific details of this interaction require further investigation [].
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride exhibits significant biological activity. It is utilized in the development of chemically modified peptide nucleic acids for qualitative and quantitative DNA detection. Additionally, it plays a role in the preparation of kappa agonist CovX-bodies, which are important in pharmacological studies .
The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride can be achieved through several methods:
The applications of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride are diverse:
Interaction studies involving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride have shown that it can effectively bind to various biomolecules, facilitating studies on molecular interactions in biological systems. Its ability to form stable complexes makes it useful in drug delivery systems and targeted therapies .
Several compounds share structural similarities with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
8-Amino-3,6-dioxaoctanoic acid | 134978-97-5 | 0.95 | Contains additional ether linkages enhancing solubility |
Ethyl 2-(methylamino)acetate hydrochloride | 52605-49-9 | 0.58 | Methylamino group provides different reactivity |
Methyl N-methylglycinate hydrochloride | 13515-93-0 | 0.57 | Different functional groups affecting biological activity |
3-Aminopropanoic acid | 302-72-7 | 0.65 | Simpler structure lacking PEG moiety |
The uniqueness of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride lies in its PEG structure, which enhances solubility and biocompatibility, making it particularly valuable for biomedical applications .
The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-[2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 134979-01-4 | |
Molecular Formula | C₆H₁₄ClNO₄ | |
Molecular Weight | 199.63 g/mol | |
Synonyms | AEEA-OH·HCl, H2N-PEG2-CH2COOH·HCl |
The hydrochloride salt form improves solubility in polar solvents compared to the free base. Regulatory databases list it under FDA UNII code 6V919MKW0M.
The molecule features:
Key structural insights:
O=C(O)COCCOCCN.[H]Cl
confirms the connectivity. Experimental data shows:
The compound emerged from late 20th-century research into PNA chemistry:
Critical milestones:
The compound’s evolution parallels advancements in PEGylation technology, where its dual functionality addresses challenges in:
Modern synthesis employs three principal routes:
Route 1: Alkylation of Diglycolamine
Route 2: Reductive Amination
Uses 2-[2-(2-chloroethoxy)ethoxy]ethanol with ammonium hydroxide under high pressure. Yields up to 88% with NaBr catalysis.
Route 3: Solid-Phase Synthesis
Automated protocols on PAL resin achieve 99.2% purity via Fmoc chemistry.
Comparative analysis:
Method | Yield | Purity | Scalability |
---|---|---|---|
Alkylation | 75-80% | 99.0% | Industrial |
Reductive | 63-88% | 98.5% | Pilot-scale |
Solid-Phase | 95% | 99.2% | Lab-scale |
Single-crystal X-ray diffraction reveals:
These structural features explain its: